4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy-

Acridine-4-carboxamide DNA intercalation Topoisomerase inhibition

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- (CAS 106626-76-0), also named N-[2-(dimethylamino)ethyl]-6-methoxyacridine-4-carboxamide, is a synthetic acridine-4-carboxamide derivative with molecular formula C19H21N3O2 and molecular weight 323.4 g/mol. It is a substituted analog of the clinical-stage dual topoisomerase I/II inhibitor DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), distinguished by a methoxy substituent at the 6-position of the acridine chromophore.

Molecular Formula C19H21N3O2
Molecular Weight 323.4 g/mol
CAS No. 106626-76-0
Cat. No. B12919222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy-
CAS106626-76-0
Molecular FormulaC19H21N3O2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=C(C=C3)OC)N=C21
InChIInChI=1S/C19H21N3O2/c1-22(2)10-9-20-19(23)16-6-4-5-14-11-13-7-8-15(24-3)12-17(13)21-18(14)16/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)
InChIKeyZLEASFTYMBDCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- (CAS 106626-76-0): A 6-Methoxy DACA Analog for Antitumor Research


4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- (CAS 106626-76-0), also named N-[2-(dimethylamino)ethyl]-6-methoxyacridine-4-carboxamide, is a synthetic acridine-4-carboxamide derivative with molecular formula C19H21N3O2 and molecular weight 323.4 g/mol. [1] It is a substituted analog of the clinical-stage dual topoisomerase I/II inhibitor DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), distinguished by a methoxy substituent at the 6-position of the acridine chromophore. [2] The compound belongs to a class of DNA-intercalating acridine-4-carboxamides that exhibit broad structure-activity relationships for antileukemic and solid-tumor activity. [3]

Why DACA and Other Acridine-4-Carboxamide Analogs Cannot Simply Substitute for 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- (CAS 106626-76-0)


The acridine-4-carboxamide class exhibits exquisitely position-dependent biological activity. In monosubstituted 9-aminoacridine-4-carboxamide congeneners, physicochemical properties and antitumor potency vary more with substituent position than with the chemical nature (methyl, methoxy, chloro) of the substituent. [1] In the DACA series without a 9-amino group, different substitution patterns on the acridine ring profoundly alter topoisomerase I versus topoisomerase II poisoning selectivity, DNA-binding kinetics, and in vivo solid-tumor efficacy. [2] Consequently, a 6-methoxy analog such as CAS 106626-76-0 cannot be assumed interchangeable with the parent DACA (unsubstituted), a 7-chloro derivative, or a 5-methyl analog. Procurement decisions must be based on position-specific evidence rather than class membership alone.

Quantitative Differentiation Evidence for 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- (CAS 106626-76-0) Versus Its Closest Analogs


Structural Differentiation: 6-Methoxy Substitution on the Acridine Chromophore Versus Unsubstituted DACA

CAS 106626-76-0 incorporates a methoxy group at the 6-position of the acridine ring, whereas the parent compound DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, CAS 89459-25-6) is unsubstituted on the acridine chromophore. [1] In the closely related 9-aminoacridine-4-carboxamide series, the position of methoxy substitution is the dominant determinant of in vitro cytotoxicity and in vivo antileukemic activity, outweighing the effect of substituent type. [2] Although direct quantitative comparison data for this specific compound are not available in open literature, the established position-dependence of the acridine-4-carboxamide pharmacophore provides a class-level inference that the 6-methoxy derivative will exhibit distinct biological properties relative to unsubstituted DACA.

Acridine-4-carboxamide DNA intercalation Topoisomerase inhibition

DNA Intercalation and pKa: Class-Level Mechanistic Differentiation from Amsacrine and 9-Anilinoacridines

Acridine-4-carboxamides, including DACA and its ring-substituted analogs, bind to DNA by intercalation and exist as monocations at physiological pH due to the weakly basic acridine chromophore (pKa ≈ 3.5–4.5). [1] This contrasts with amsacrine and its 9-anilinoacridine analogs (e.g., CI-921), which possess a different substitution pattern at the 9-position and exhibit distinct DNA-binding geometry, topoisomerase II poisoning kinetics, and susceptibility to P-glycoprotein-mediated multidrug resistance. [2] As a DACA-series analog, CAS 106626-76-0 is expected to share the low susceptibility to P-gp-mediated efflux characteristic of the acridine-4-carboxamide class, a feature not shared by amsacrine and many 9-anilinoacridines. [2] Quantitative DNA-binding affinity and topoisomerase inhibition data specific to the 6-methoxy derivative are not available in the open literature.

DNA binding Topoisomerase inhibition Physicochemical properties

Solid-Tumor Activity Potential: Class-Level In Vivo Efficacy Data for Acridine-4-Carboxamide Derivatives

The acridine-4-carboxamide class demonstrates remarkable in vivo activity against the Lewis lung solid tumor model, with several analogs achieving 100% cures of advanced disease. [1] In the DACA series, parent DACA showed activity comparable to 5-fluorouracil and superior to doxorubicin, cyclophosphamide, and the amsacrine analog CI-921 against the NZM3 melanoma xenograft. [2] CAS 106626-76-0, as a DACA analog with a 6-methoxy substituent, is hypothesized to retain or modulate this solid-tumor activity profile, though direct in vivo efficacy data for this specific compound are not published. The known broad SAR of the class indicates that substituents at nearly all acridine positions are tolerated for antileukemic activity, suggesting the 6-methoxy derivative is likely active. [1]

In vivo antitumor activity Lewis lung carcinoma Solid tumor models

Recommended Research Applications for 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- (CAS 106626-76-0) Based on Current Evidence


Structure-Activity Relationship (SAR) Studies of Acridine-4-Carboxamide Positional Isomers

Use CAS 106626-76-0 as a 6-substituted reference compound in systematic SAR campaigns comparing the biological effects of methoxy (and other) substituents at different acridine ring positions (5-, 6-, 7-, 8-) in the DACA scaffold. The known position-dependence of activity in the 9-aminoacridine-4-carboxamide series [1] supports the value of parallel positional profiling in the DACA series.

DNA Binding and Topoisomerase Selectivity Profiling

Characterize the DNA intercalation affinity, binding kinetics, and topoisomerase I versus II poisoning selectivity of the 6-methoxy analog in direct comparison with unsubstituted DACA and the 7-chloro DACA derivative. Published methodology for such comparisons exists for DACA and its 7-chloro analog [2], providing an experimental framework.

Multidrug Resistance (MDR) Reversal or Bypass Studies

Evaluate CAS 106626-76-0 in P-glycoprotein-overexpressing and topoisomerase II-mutant multidrug-resistant cell lines. The acridine-4-carboxamide class, including DACA, exhibits reduced susceptibility to both P-gp-mediated and topoisomerase II-mediated multidrug resistance mechanisms [3]; the 6-methoxy derivative can be tested to determine whether 6-substitution retains or modulates this clinically relevant property.

In Vivo Solid-Tumor Efficacy Screening in Murine Models

Prioritize evaluation in the Lewis lung carcinoma and colon adenocarcinoma models where DACA and other acridine-4-carboxamide derivatives have demonstrated curative activity and superiority over standard agents such as doxorubicin and cyclophosphamide [4]. The 6-methoxy substitution may alter pharmacokinetics, tumor penetration, or therapeutic index relative to unsubstituted DACA.

Quote Request

Request a Quote for 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.